N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Description
N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-methoxybenzyl group at position 5 and a chromene-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-17-8-6-14(7-9-17)10-18-12-22-21(27-18)23-20(24)16-11-15-4-2-3-5-19(15)26-13-16/h2-9,12,16H,10-11,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHIWJSQSLXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Attachment of the 4-Methoxybenzyl Group: The thiazole intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the benzyl group.
Synthesis of the Chromene Ring: The chromene moiety is synthesized separately, often starting from salicylaldehyde and an appropriate enone, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to streamline the process.
Types of Reactions:
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The chromene ring can be reduced to a dihydrochromene under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3,4-dihydro-2H-chromene derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide as an anticancer agent. The compound has shown promising results against several cancer cell lines:
- Mechanism of Action : The thiazole moiety is known to enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells. The presence of the methoxy group has been linked to increased efficacy due to its electron-donating properties, which can stabilize reactive intermediates during metabolic processes .
- Case Studies : In vitro studies demonstrated that derivatives of thiazole-containing compounds exhibited significant cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines. For instance, one thiazole-pyridine hybrid showed better anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 (µM) | Standard Drug | Efficacy Comparison |
|---|---|---|---|
| MCF-7 | 5.71 | 5-Fluorouracil | Higher |
| PC3 | 6.14 | Doxorubicin | Comparable |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have been synthesized and screened for their ability to prevent seizures in animal models:
- Research Findings : A series of thiazole-integrated compounds demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model. The structure-activity relationship (SAR) studies indicated that the presence of specific substituents on the thiazole ring enhanced efficacy against seizure episodes .
- Case Study : One study reported that a thiazole derivative exhibited a median effective dose (ED50) comparable to that of sodium valproate, a standard anticonvulsant medication .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens:
- Mechanism : The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth .
- Case Studies : Recent investigations have shown that certain thiazole derivatives possess antibacterial activity comparable to standard antibiotics like norfloxacin. For example, compounds derived from this scaffold exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | Efficacy Comparison |
|---|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Norfloxacin | Comparable |
| Escherichia coli | 16 µg/mL | Ciprofloxacin | Higher |
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Trifluoromethyl and Chlorine Substitutions
- Compound : N-[5-[[2-Chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- Key Differences : The benzyl group at position 5 is substituted with 2-chloro-5-(trifluoromethyl)phenyl instead of 4-methoxybenzyl.
- Implications : The electron-withdrawing Cl and CF₃ groups increase electrophilicity and may enhance binding to hydrophobic pockets in target proteins. Molecular weight (452.8771 g/mol) is higher than the target compound, likely due to the CF₃ group .
Phenoxyacetamide vs. Chromene-Carboxamide
- Compound: N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide Key Differences: Replaces the chromene-carboxamide with a phenoxyacetamide group. The trifluoromethyl group may alter pharmacokinetics, such as plasma protein binding .
Heterocycle Modifications
Furan-Carboxamide Derivatives
- Compound: N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7e) Key Differences: Substitutes the chromene ring with a 2,5-dimethylfuran-carboxamide. The compound exhibits a high yield (88%) and a melting point of 155–156°C, suggesting thermal stability .
Thiadiazole Derivatives
- Compound : N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Key Differences : Replaces the thiazole core with a thiadiazole ring and introduces a methyl group.
- Implications : Thiadiazole’s additional nitrogen atom may enhance hydrogen-bonding interactions. The molecular weight (287.29 g/mol) is lower than the target compound, possibly improving bioavailability .
Biological Activity
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with chromene carboxamides. Various synthetic routes have been explored to optimize yield and purity. For instance, a recent study demonstrated effective yields through the reaction of 1,3-thiazole derivatives with carboxylic acid derivatives under specific conditions .
Antitumor Properties
Numerous studies have highlighted the antitumor activity of thiazole-containing compounds. The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects in MTT assays against human cancer cell lines. The IC50 values for related compounds often range from 1.61 µg/mL to higher concentrations depending on structural modifications .
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | 1.98 ± 1.22 | GSK-3β inhibition |
| This compound | TBD | TBD |
The biological activity of this compound is believed to be mediated through several mechanisms:
- GSK-3β Inhibition : Similar thiazole derivatives have been identified as selective inhibitors of glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in cell proliferation and survival .
- Apoptosis Induction : The presence of specific functional groups in the compound enhances its ability to induce apoptosis in cancer cells by activating intrinsic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the thiazole ring and the chromene structure are essential for maintaining biological activity. Modifications at specific positions can significantly alter potency:
- Electron Donating Groups : The presence of electron-donating groups like methoxy at position 4 of the benzyl group enhances activity by stabilizing the transition state during interaction with biological targets .
Case Studies
- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), various thiazole derivatives were screened for anticancer properties. The results indicated that compounds with similar structures exhibited promising results in inhibiting tumor growth in vitro .
- Neuroprotective Effects : Recent investigations into related compounds have suggested potential neuroprotective effects due to antioxidant properties, which may be beneficial in treating neurodegenerative diseases .
Q & A
Q. How can synthetic bottlenecks (e.g., low yields in cyclization steps) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
